molecular formula C8H13N3O2 B2980851 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1698093-56-9

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2980851
M. Wt: 183.211
InChI Key: MIVJWJLCKXANLL-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid, also known as AMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazole Derivatives

    Compounds like 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid can be synthesized via a pathway involving chlorides and cyclization to N-acylpyrazolium salts. These compounds show potential biological effects like protection against thromboembolism and improvement of blood flow (Dorn & Ozegowski, 1998).

  • Green Synthesis Methods

    Environmentally friendly synthesis methods have been developed for pyrazole derivatives. These methods involve solvent-free conditions, highlighting an eco-friendly approach to chemical synthesis (Al-Matar et al., 2010).

  • Catalysis in Organic Synthesis

    Pyrazole derivatives can act as intermediates in the synthesis of other organic compounds, like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates their role in catalyzing various organic reactions (Maleki & Ashrafi, 2014).

Biomedical Research

  • Pharmacological Potential

    Pyrazole derivatives have been found to inhibit αvβ6 integrin, suggesting potential therapeutic applications in treating diseases like idiopathic pulmonary fibrosis. This highlights their importance in drug discovery and development (Procopiou et al., 2018).

  • Antibacterial and Antifungal Properties

    Modified polymers containing pyrazole derivatives exhibit significant antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

Industrial and Environmental Applications

  • Corrosion Inhibition

    Pyrazole compounds have been evaluated as corrosion inhibitors for steel, demonstrating their industrial application in protecting metal surfaces (Herrag et al., 2007).

  • Oxidation Reactions

    Studies on oxidation reactions in the presence of pyrazole derivatives have provided insights into the mechanisms and efficiency of these processes, which are relevant in various industrial and chemical applications (De Araújo et al., 2020).

properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVJWJLCKXANLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

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